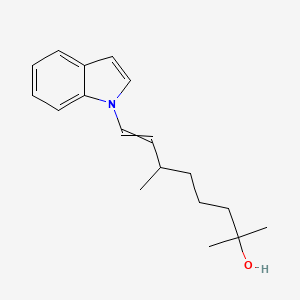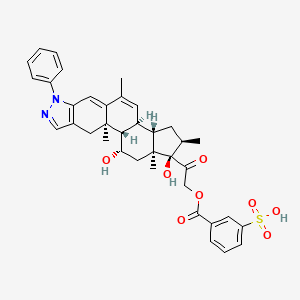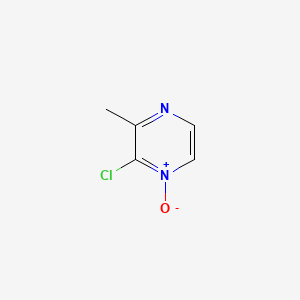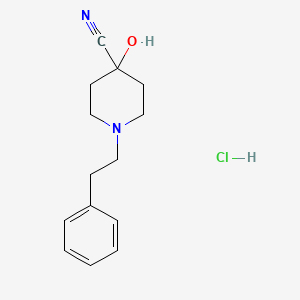
3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile
Vue d'ensemble
Description
3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile, also known as OPC-14523, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OPC-14523 belongs to the class of compounds known as benzhydryl nitriles, which have been shown to possess potent antipsychotic properties. In
Mécanisme D'action
3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile acts as a partial agonist at the dopamine D2 receptor, which is a key target for antipsychotic drugs. The partial agonist activity of 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile is thought to result in a more selective and balanced modulation of dopamine neurotransmission, which may lead to improved efficacy and reduced side effects compared to currently available antipsychotic drugs. Additionally, 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile has been shown to modulate the activity of other neurotransmitter systems, including serotonin and glutamate, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile has been shown to modulate neurotransmitter systems that are implicated in the pathophysiology of schizophrenia and other psychiatric disorders. In preclinical studies, 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile has been shown to reduce hyperactivity and improve cognitive function in animal models of schizophrenia. Additionally, 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile has been shown to reduce the expression of pro-inflammatory cytokines, which are thought to contribute to the neuroinflammatory processes that are observed in schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile has several advantages for lab experiments, including its high yield and purity, well-established synthesis method, and potent antipsychotic properties. However, 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile also has some limitations, including its relatively short half-life and the need for further optimization of its pharmacokinetic properties.
Orientations Futures
There are several future directions for the study of 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile, including the optimization of its pharmacokinetic properties, the evaluation of its safety and tolerability in clinical trials, and the exploration of its potential therapeutic applications in other psychiatric and neurological disorders. Additionally, the development of novel formulations and delivery methods may improve the efficacy and tolerability of 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile. Overall, the study of 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile has the potential to lead to the development of a new class of antipsychotic drugs that are more effective and better tolerated than currently available options.
Applications De Recherche Scientifique
3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile has been studied for its potential therapeutic applications in the treatment of schizophrenia and other psychiatric disorders. In preclinical studies, 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile has been shown to possess potent antipsychotic properties, with a mechanism of action that is distinct from currently available antipsychotic drugs. 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile has been shown to act as a partial agonist at the dopamine D2 receptor, which is a key target for antipsychotic drugs. Additionally, 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile has been shown to modulate the activity of other neurotransmitter systems, including serotonin and glutamate.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-3-hydroxy-3-phenylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c16-14-9-5-4-8-13(14)15(18,10-11-17)12-6-2-1-3-7-12/h1-9,18H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXGWVQXYJJOQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC#N)(C2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80956617 | |
| Record name | 3-(2-Chlorophenyl)-3-hydroxy-3-phenylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile | |
CAS RN |
35173-29-6 | |
| Record name | 2-Chloro-β-hydroxy-β-phenylbenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35173-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035173296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Chlorophenyl)-3-hydroxy-3-phenylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(o-chlorophenyl)-3-hydroxy-3-phenylpropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















